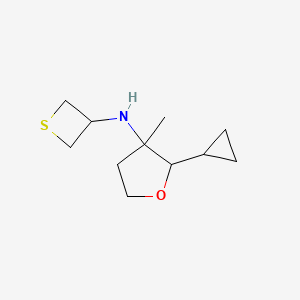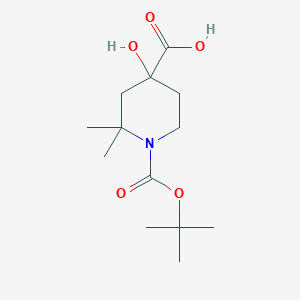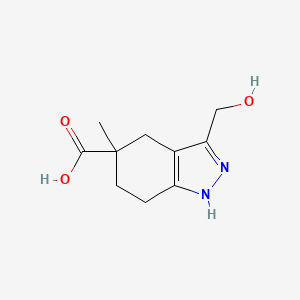
3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a carboxylic acid group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(hydroxymethyl)-3-methyl-1-phenyl-1H-pyrazole with a suitable carboxylating agent can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as methanol or ethanol, with catalysts like sulfuric acid or sodium hydroxide to facilitate the cyclization and carboxylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of biocatalysts or whole-cell biocatalysts can offer environmentally friendly alternatives to traditional chemical synthesis, reducing the need for harsh chemicals and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid, resulting in 3-(Carboxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid.
Reduction: Formation of 3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets. It may be used in the design of novel drugs for treating diseases such as cancer and infections.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
5-(Hydroxymethyl)furfural: A compound with a hydroxymethyl group, used as a platform chemical in biorefinery applications.
3-Methylindazole:
Uniqueness
3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-methyl-1,4,6,7-tetrahydroindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(9(14)15)3-2-7-6(4-10)8(5-13)12-11-7/h13H,2-5H2,1H3,(H,11,12)(H,14,15) |
InChI Key |
QCIILPVBIWPLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NN2)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


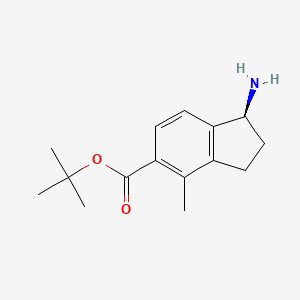
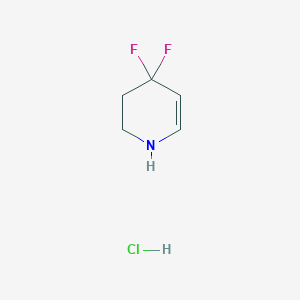

![2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12984913.png)
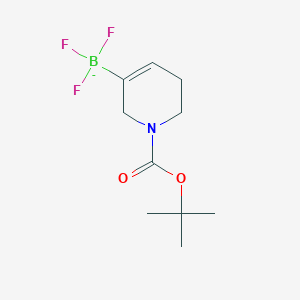
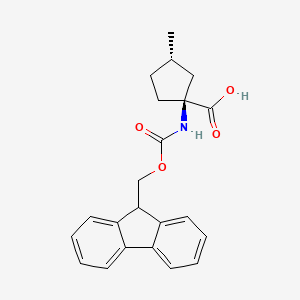
![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B12984925.png)
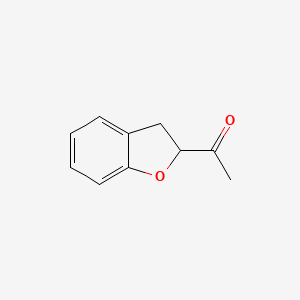
![8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12984942.png)

